4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chlorinated benzene derivatives and thiophene precursors, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and carboxylation under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Iodinated or other substituted derivatives.
Scientific Research Applications
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
- 4-Chloro-2,3-dihydrobenzo[b]thiophene-5-carboxylic acid 1,1-dioxide
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 4,7-Dimethoxy-benzo[b]thiophene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom and the carboxylic acid group. This combination enhances its potential for diverse chemical transformations and applications in various fields. Its structural uniqueness also contributes to its distinct biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7ClO2S |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
InChI Key |
DEXIXUHOXHEGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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